2-Fluorophenethyl alcohol chemical properties
2-Fluorophenethyl alcohol chemical properties
CAS: 50919-06-7 | Formula: C₈H₉FO | M.W.: 140.16 g/mol [1][2]
Executive Summary
2-Fluorophenethyl alcohol (2-FPEA) is a critical fluorinated building block in medicinal chemistry and organic synthesis.[2] Structurally defined by a benzene ring substituted with a fluorine atom at the ortho position and an ethyl alcohol chain, it serves as a bioisostere for phenethyl alcohol. The introduction of the fluorine atom confers unique physicochemical properties—specifically increased lipophilicity and metabolic stability—without significantly altering the steric bulk of the molecule. This guide details the physicochemical profile, synthesis protocols, and pharmaceutical utility of 2-FPEA, designed for researchers optimizing lead compounds or synthesizing fluorinated analogs.
Chemical Identity & Physical Properties
2-FPEA presents as a colorless to light yellow liquid.[2] Its physical constants differ from the non-fluorinated parent compound primarily due to the electronegativity of the fluorine atom, which influences dipole moments and intermolecular hydrogen bonding.
Table 1: Physicochemical Specifications
| Property | Value | Source/Condition |
| CAS Number | 50919-06-7 | Registry |
| IUPAC Name | 2-(2-Fluorophenyl)ethanol | Official |
| Molecular Weight | 140.16 g/mol | Calculated |
| Boiling Point | 72 °C | @ 1 mmHg [1] |
| Boiling Point | ~137 °C | @ 20 mmHg (Est.) [2] |
| Density | 1.13 g/mL | @ 20 °C [2] |
| Refractive Index | [2] | |
| Solubility | Soluble in EtOH, Et₂O, DCM; Slightly soluble in water | Experimental |
| Flash Point | 98 °C | Closed Cup |
Synthesis Protocols
Selection of Synthetic Route
Two primary routes exist for the synthesis of 2-FPEA. The choice depends on available starting materials and scale.
-
Route A (Laboratory Standard): Reduction of 2-fluorophenylacetic acid. This is preferred for gram-scale synthesis due to the stability of the solid acid precursor and mild reaction conditions.
-
Route B (Industrial/Scale-up): Grignard reaction of 2-fluorobromobenzene with ethylene oxide. This route is atom-economical but requires handling gaseous ethylene oxide.
Detailed Protocol: Reduction of 2-Fluorophenylacetic Acid
Objective: Synthesize 2-FPEA via hydride reduction. Precursor: 2-Fluorophenylacetic acid (CAS: 451-82-1).
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)[3]
-
Sodium Sulfate (Na₂SO₄)
-
2-Fluorophenylacetic acid[4]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).
-
Solvation: Dissolve 2-fluorophenylacetic acid (10.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.
-
Reduction: Cautiously add LiAlH₄ solution (15.0 mmol, 1.5 eq) dropwise via the addition funnel over 20 minutes. Note: Gas evolution (H₂) will occur.
-
Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat to reflux (66 °C) for 3 hours to ensure complete reduction of the carboxylate.
-
Quench (Fieser Method): Cool to 0 °C. Carefully add:
-
0.6 mL Water
-
0.6 mL 15% NaOH solution
-
1.8 mL Water
-
-
Workup: Stir until a granular white precipitate forms (aluminum salts). Filter through a Celite pad. Wash the pad with diethyl ether.
-
Purification: Dry the combined organic filtrate over anhydrous Na₂SO₄. Concentrate under reduced pressure. Purify the residue via vacuum distillation (bp 72 °C @ 1 mmHg) or flash chromatography (Hexanes/EtOAc).
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for 2-Fluorophenethyl alcohol. Route A is preferred for laboratory safety and ease of handling.
Reactivity & Pharmaceutical Applications[3][7]
The "Fluorine Effect" in Drug Design
The ortho-fluorine substitution in 2-FPEA is not merely decorative; it serves specific medicinal chemistry functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the ortho position blocks metabolic hydroxylation at this site, a common clearance pathway for phenethyl scaffolds mediated by Cytochrome P450 enzymes [3].
-
Conformational Bias: The gauche effect and electronic repulsion between the fluorine lone pairs and the oxygen atom can lock the ethyl side chain into specific conformations, potentially improving binding affinity to target receptors.
-
Acidity Modulation: The electron-withdrawing nature of fluorine (inductive effect, -I) slightly increases the acidity of the alcohol proton compared to the non-fluorinated analog, altering hydrogen bond donor capability.
Functionalization Pathways
2-FPEA serves as a versatile intermediate.[2] The hydroxyl group allows for conversion into leaving groups (halides, tosylates) for nucleophilic substitution, or oxidation to carbonyls.
Figure 2: Functionalization tree demonstrating the versatility of 2-FPEA as a divergent intermediate.
Analytical Characterization
Verification of the 2-fluoro isomer requires specific attention to the splitting patterns in Proton NMR caused by Hydrogen-Fluorine (
Expected
-
Aromatic Region (7.0 – 7.4 ppm): 4H, multiplet. The symmetry is broken by the ortho-F. Expect complex splitting due to
coupling (typically 7–10 Hz for ortho). -
Hydroxymethyl (-CH₂-OH) (~3.85 ppm): 2H, triplet (
Hz). -
Benzylic (-CH₂-Ar) (~2.95 ppm): 2H, triplet (
Hz). Note: This signal may show slight broadening or additional fine splitting due to long-range coupling with the ortho-F. -
Hydroxyl (-OH) (~1.8 ppm): Broad singlet, shift is concentration-dependent.
IR Spectrum:
-
O-H Stretch: Broad band at 3300–3400 cm⁻¹.
-
C-F Stretch: Strong band in the fingerprint region, typically 1000–1200 cm⁻¹.
Safety & Handling (SDS Summary)
Signal Word: Warning Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[5]
Handling Protocols:
-
PPE: Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Keep container tightly closed.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
-
Fisher Scientific.[1] Safety Data Sheet: 2-(2-Fluorophenyl)ethanol. Retrieved from fishersci.com.
- Tokyo Chemical Industry (TCI). Product Specification: 2-(2-Fluorophenyl)ethanol (F0778).
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
Sources
- 1. 2-(2-Fluorophenyl)ethanol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
